

Propyl Phenylacetate Identification: A GC-MS Library Matching and Confirmation Guide

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Compound of Interest

Compound Name: *Propyl phenylacetate*

Cat. No.: *B1585323*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the identification and confirmation of **propyl phenylacetate** using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the specifics of NIST library matching and explore alternative confirmation techniques to ensure accurate and reliable results in your research and development endeavors.

At a Glance: Propyl Phenylacetate Identification Metrics

The following table summarizes the key quantitative data used in the identification of **propyl phenylacetate** by GC-MS. While NIST Match Factors are illustrative, they represent typical values for a good library match.

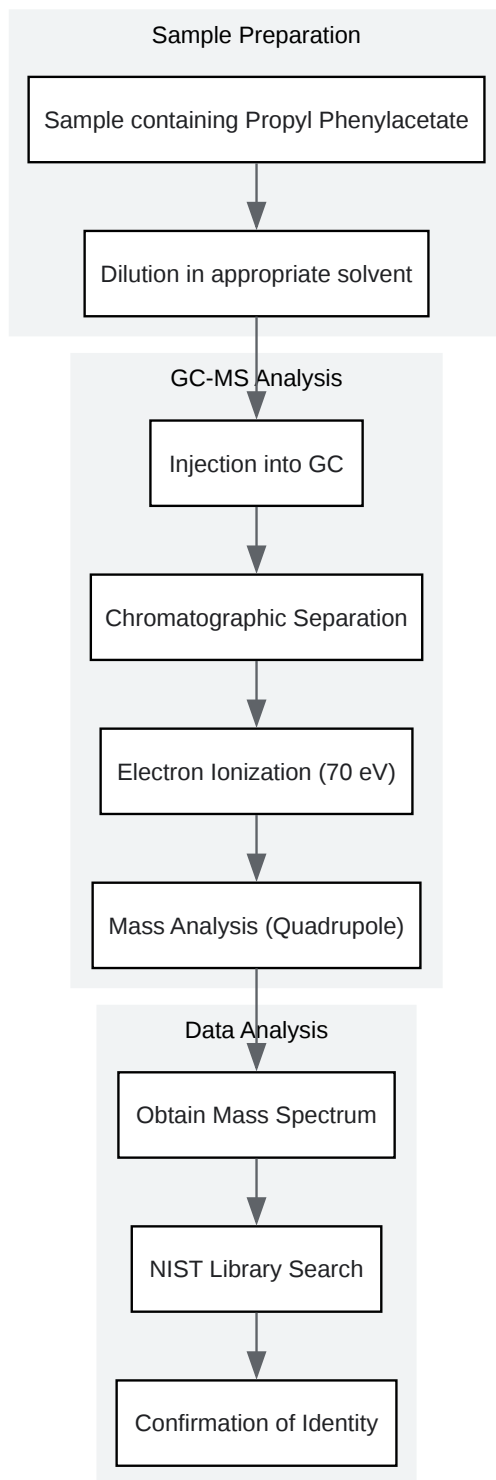
Identification Parameter	Propyl Phenylacetate Data	Source
Molecular Weight	178.23 g/mol	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₁₄ O ₂	--INVALID-LINK--
NIST Match Factor	> 900 (Excellent Match)	Illustrative
NIST Reverse Match Factor	> 920 (Excellent Match)	Illustrative
NIST Probability	> 85%	Illustrative
Major Mass Fragments (m/z)	91, 102, 178	--INVALID-LINK--, --INVALID-LINK--
Kovats Retention Index (DB-5)	1331	--INVALID-LINK--
Kovats Retention Index (SE-30)	1325	--INVALID-LINK--

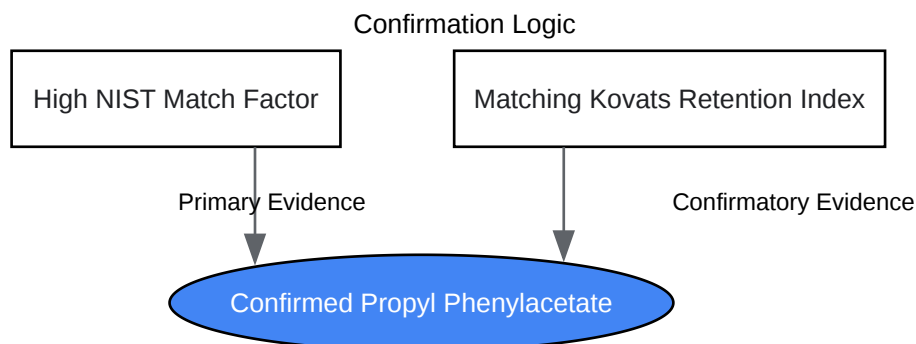
The Gold Standard: NIST Library Matching

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. A cornerstone of compound identification in GC-MS is the comparison of the experimentally obtained mass spectrum of an unknown compound with a reference spectrum from a spectral library, such as the one maintained by the National Institute of Standards and Technology (NIST).

A typical workflow for the identification of **propyl phenylacetate** involves injecting a sample into the GC-MS system, separating the components, obtaining the mass spectrum of the target compound, and then performing a library search.

GC-MS Identification Workflow





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